5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 3-methyl-4-chloropyrazole-5-carboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol or pyrazole-4-aldehyde .
Scientific Research Applications
5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 5-cyclopropyl-3-(4-methyl-3-pentenyl)-1H-pyrazole-4-carboxylic acid
- 5-cyclopropyl-3-methyl-1H-pyrazole
Uniqueness
5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the chlorine atom at specific positions on the pyrazole ring can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-1-cyclopropyl-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-6(8(12)13)7(9)11(10-4)5-2-3-5/h5H,2-3H2,1H3,(H,12,13) |
InChI Key |
PAYRLENZKCTEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)C2CC2 |
Origin of Product |
United States |
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